molecular formula C5H14Cl2N2 B7805435 Piperidin-1-ium-4-ylazanium;dichloride

Piperidin-1-ium-4-ylazanium;dichloride

Cat. No.: B7805435
M. Wt: 173.08 g/mol
InChI Key: SGQDWDWJCYEUNC-UHFFFAOYSA-N
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Description

Piperidin-1-ium-4-ylazanium;dichloride is a bicyclic ammonium salt characterized by a piperidine backbone substituted with dual ammonium groups and two chloride counterions. Its dichloride form distinguishes it from monohydrochloride salts, as the dual chloride ions balance the charge of the two ammonium moieties, influencing its reactivity and stability .

Properties

IUPAC Name

piperidin-1-ium-4-ylazanium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-5-1-3-7-4-2-5;;/h5,7H,1-4,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQDWDWJCYEUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC1[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Similarity Score Key Structural Features Chloride Content Applications (Inferred)
Piperidin-1-ium-4-ylazanium;dichloride Not provided Reference Piperidine ring, dual ammonium groups, 2 Cl⁻ 2 Cl⁻ Pharmaceuticals, catalysis
4-Methylpiperazin-1-amine dihydrochloride 40675-60-3 0.95 Piperazine ring, methyl substitution, 2 Cl⁻ 2 Cl⁻ Drug intermediates
Piperazine-1,4-diamine hydrochloride 45628-31-7 0.85 Piperazine ring, dual primary amines, 1 Cl⁻ 1 Cl⁻ Ligand synthesis, coordination
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride Not provided N/A Heterocyclic fused ring, 2 Cl⁻ 2 Cl⁻ Bioactive molecule research
1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride 1353958-73-2 N/A Piperidine ring, sulfonyl group, 1 Cl⁻ 1 Cl⁻ Enzyme inhibition studies

Key Observations :

  • Backbone Diversity : Piperidine-based compounds (e.g., target compound) exhibit greater rigidity than piperazine derivatives, affecting conformational flexibility in binding interactions.
  • Functional Groups : Substituents like sulfonyl or heterocyclic moieties (e.g., ) introduce distinct electronic effects, altering reactivity in synthetic pathways .

Physicochemical Properties Comparison

  • Solubility: Dihydrochloride salts (e.g., 4-Methylpiperazin-1-amine dihydrochloride) are typically highly water-soluble due to ionic character, whereas non-polar substituents (e.g., ’s sulfonyl group) reduce aqueous solubility .
  • Stability: Dichloride salts may exhibit higher hygroscopicity compared to monochlorides, requiring stringent storage conditions.

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